D-threo-Ritalinic Acid-d10 CAS number and identification
D-threo-Ritalinic Acid-d10 CAS number and identification
Title: Comprehensive Technical Guide on D-threo-Ritalinic Acid-d10: Chemical Identification, Isotopic Standards, and LC-MS/MS Methodologies
The Analytical Imperative
Methylphenidate (MPH), widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, undergoes rapid hepatic metabolism via the carboxylesterase 1 (CES1) enzyme. This de-esterification process yields ritalinic acid (RA) as the primary, inactive urinary metabolite[1]. Because less than 1% of methylphenidate is excreted unchanged, ritalinic acid serves as the definitive biomarker for therapeutic compliance monitoring, forensic toxicology, and sports anti-doping analysis[2].
To achieve high-fidelity quantitation in complex biological matrices (e.g., urine, whole blood, oral fluid), isotopic dilution mass spectrometry is the gold standard. D-threo-Ritalinic Acid-d10 acts as the optimal internal standard (ISTD). By matching the exact stereochemistry of the active drug's metabolite while incorporating a robust +10 Da mass shift, this standard perfectly self-corrects for matrix-induced ion suppression and extraction variabilities without risking isotopic crosstalk[3].
Chemical Ontology & Isotopic Architecture
The stereochemistry of the internal standard is not arbitrary. Methylphenidate is administered primarily as the threo diastereomer (with d-threo being the pharmacologically active enantiomer). Consequently, endogenous ritalinic acid exists predominantly as the threo isomer. Using D-threo-Ritalinic Acid-d10 ensures identical chromatographic retention times to the target analyte, which is a non-negotiable requirement for true matrix effect cancellation in Electrospray Ionization (ESI).
Physicochemical Identifiers:
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Chemical Name: (2R)-2-deuterio-2-[(2R)-1,3,3,4,4,5,6,6-octadeuteriopiperidin-2-yl]-2-phenylacetic acid[4]
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Molecular Formula: C₁₃H₇D₁₀NO₂[5]
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Molecular Weight: 229.34 g/mol [5]
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CAS Registry Numbers:
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Ritalinic Acid-d10 (Unspecified Stereochemistry): 1189645-99-5[5]
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DL-threo-Ritalinic Acid-d10 / L-threo-Ritalinic Acid-d10: 1330180-60-3[6]
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Note: D-threo-Ritalinic Acid-d10 is frequently cataloged under the shared threo CAS 1330180-60-3 or designated as a specific stereoisomeric reference material by analytical suppliers[7].
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The Causality of Deuterium Placement: The ten deuterium atoms are specifically engineered onto the robust carbon skeleton of the piperidine ring and the adjacent chiral center. If the deuterium labels were placed on the carboxylic acid (O-D) or the secondary amine (N-D), the labels would rapidly undergo H/D exchange with protic solvents (like water or methanol) during sample preparation, destroying the mass shift. The C-D bonds ensure absolute isotopic stability[7]. Furthermore, a +10 Da shift guarantees that the ISTD's mass envelope completely clears the natural M+2 and M+3 isotopic contributions of endogenous ritalinic acid, ensuring a D0/D10 ratio of 0%[3].
Figure 1: Metabolic pathway of Methylphenidate and the logical integration of the D10 Internal Standard.
The Zwitterionic Challenge: Extraction Causality
Ritalinic acid possesses both a basic piperidine nitrogen (pKa ~8.9) and an acidic carboxylic acid group. At physiological pH, it exists as a highly polar zwitterion. Traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents (e.g., ethyl acetate, hexane) fails drastically because the zwitterion heavily favors the aqueous phase[8].
To overcome this, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is mandatory. By dropping the pH of the sample with formic acid, the carboxylic acid is neutralized, and the piperidine nitrogen is fully protonated. The resulting positively charged molecule binds aggressively to the negatively charged sulfonic acid groups on the MCX sorbent, allowing for aggressive organic washing to remove matrix lipids before a high-pH elution breaks the ionic bond[8].
Figure 2: Mechanistic workflow for the Mixed-Mode Cation Exchange (MCX) SPE of Ritalinic Acid.
Protocol: Self-Validating LC-MS/MS Workflow
This protocol outlines a self-validating extraction system for urine or oral fluid[1].
Step 1: Aliquoting & Isotopic Equilibration Transfer 100 µL of the biological specimen into a microcentrifuge tube. Immediately spike with 20 µL of D-threo-Ritalinic Acid-d10 working solution (e.g., 100 ng/mL). Vortex and allow to equilibrate for 5 minutes. Validation Check: The early introduction of the ISTD mathematically nullifies any subsequent volumetric losses during SPE or evaporation.
Step 2: Acidification & Protein Disruption Add 300 µL of 2% Formic Acid (FA) in water. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Causality: Acidification forces the target analytes into a cationic state, priming them for the MCX sorbent.
Step 3: SPE Conditioning & Loading Condition a 30 mg MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL 2% FA. Load the acidified supernatant at a flow rate of ~1 mL/min.
Step 4: Interference Washing Wash the sorbent bed with 1 mL of 2% FA (removes unbound aqueous interferences), followed by 1 mL of 100% MeOH. Causality: The 100% MeOH wash aggressively strips neutral lipids and hydrophobic contaminants. The target analytes remain locked to the sorbent via strong ionic interactions.
Step 5: Elution & Reconstitution Elute the analytes into a clean glass tube using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% FA).
Data Synthesis: LC-MS/MS Parameters
Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization positive mode (ESI+). The primary fragmentation occurs via the cleavage of the piperidine ring from the phenylacetic acid moiety[1].
Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Function |
| Ritalinic Acid | 220.1 | 84.1 | 25 | Quantifier |
| Ritalinic Acid | 220.1 | 56.1 | 40 | Qualifier |
| D-threo-Ritalinic Acid-d10 | 230.2 | 94.2 | 25 | Internal Standard |
Note on System Suitability: Prior to analyzing authentic samples, a "Blank Matrix + ISTD" sample must be injected. The analyst must verify that the m/z 220.1 → 84.1 channel shows no peak at the retention time of the ISTD. This validates the D0/D10 isotopic purity (0% D0) and ensures the standard will not cause a false-positive quantitative bias[3].
References
*[5] Pharmaffiliates. CAS No : 1189645-99-5 | Chemical Name : Ritalinic Acid-d10. 5 *[3] Cerilliant. threo-Ritalinic acid-D10 Hydrochloride an internal standard for quantitation of Ritalinic acid by LCMSMS: Synthesis determination of isotopic distribution by qNMR and LCMS. 3 *[8] GTFCh. Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. 8 *[1] Daneshyari. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass. 1 *[2] DSHS-Koeln. Screening and confirmation of ritalinic acid in urine by LC-MS. 2 *[6] Pharmaffiliates. CAS No : 1330180-60-3 | Chemical Name : DL-threo-Ritalinic Acid-d10. 6 *[7] Benchchem. D-threo-Ritalinic Acid-d10. 7 *[4] PubChem. (A+/-)-threo-Ritalinic acid-D10 | C13H17NO2. 4
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. - Cerilliant [cerilliant.com]
- 4. (A+/-)-threo-Ritalinic acid-D10 | C13H17NO2 | CID 177844852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. D-threo-Ritalinic Acid-d10 | Benchchem [benchchem.com]
- 8. gtfch.org [gtfch.org]
